1-((5-Azidopentyl)oxy)-4-fluorobenzene
Description
1-((5-Azidopentyl)oxy)-4-fluorobenzene is a fluorinated aromatic compound featuring a para-substituted fluorine atom and a 5-azidopentyl ether chain. The azide (-N₃) group at the terminal position of the pentyl chain enables its use in bioorthogonal "click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound serves as a versatile intermediate in pharmaceutical synthesis, polymer chemistry, and bioconjugation applications . Its extended alkyl chain distinguishes it from shorter-chain analogs, influencing solubility, reactivity, and steric accessibility.
Properties
IUPAC Name |
1-(5-azidopentoxy)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFSENSLTTYTPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN=[N+]=[N-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below highlights key structural features and properties of 1-((5-Azidopentyl)oxy)-4-fluorobenzene and its analogs:
Key Observations:
- Chain Length : The pentyl chain in the target compound provides greater flexibility and lipophilicity compared to methyl or butyl analogs. This enhances membrane permeability in drug delivery applications but may reduce azide reactivity due to steric hindrance .
- Functional Groups :
- Azide vs. Halogens : Azides (e.g., in 1-(azidomethyl)-4-fluorobenzene) enable click chemistry, whereas bromine or chlorine (e.g., in 1-(4-bromobutoxy)-4-fluorobenzene) are typically used in nucleophilic substitutions or cross-coupling reactions .
- Ether Linkage : The ether bond in the target compound and 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde improves solubility in polar solvents compared to direct alkyl substitutions .
Azide Introduction:
- The target compound is synthesized via nucleophilic substitution, where a bromopentyl or tosylpentyl intermediate reacts with sodium azide (NaN₃). This mirrors methods used for 1-(azidomethyl)-4-fluorobenzene, where 1-(bromomethyl)-4-fluorobenzene is treated with NaN₃ in solvents like acetonitrile (ACN) .
- In contrast, halogenated analogs (e.g., 1-(4-bromobutoxy)-4-fluorobenzene) are synthesized using alkyl halides and fluorophenols under basic conditions (K₂CO₃, ACN) .
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